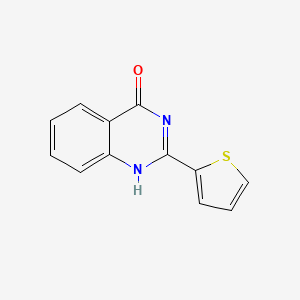![molecular formula C13H14ClN3O2 B7785801 (4Z)-4-[[(4-chlorophenyl)methylamino]methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one](/img/structure/B7785801.png)
(4Z)-4-[[(4-chlorophenyl)methylamino]methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of cyclodextrins to form inclusion complexes, which can enhance the solubility and stability of the compound . The reaction conditions often involve specific temperatures, pH levels, and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques, such as mass spectrometry and chromatography, is essential to monitor the reaction progress and confirm the identity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the carboxyl and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid include:
- 5-(2’-carboxyethyl)-4,6-dihydroxybenzoic acid
- 5-(2’-carboxyethyl)-4,6-dihydroxyphenylacetic acid
- 5-(2’-carboxyethyl)-4,6-dihydroxycinnamic acid
Uniqueness
What sets 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid apart from these similar compounds is its unique combination of functional groups and its specific chemical structure.
Propiedades
IUPAC Name |
(4Z)-4-[[(4-chlorophenyl)methylamino]methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-19-8-12-11(13(18)17-16-12)7-15-6-9-2-4-10(14)5-3-9/h2-5,7,15H,6,8H2,1H3,(H,17,18)/b11-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTVJTITLDDGRW-XFFZJAGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=O)C1=CNCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC\1=NNC(=O)/C1=C\NCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide](/img/structure/B7785752.png)

![(4Z)-3-methyl-4-[(thiophen-2-ylmethylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7785764.png)
![(4Z)-4-[(thiophen-2-ylmethylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one](/img/structure/B7785768.png)
![4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B7785774.png)
![(4Z)-3-(methoxymethyl)-4-[(morpholin-4-ylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7785789.png)
![2-(Tert-butylsulfonyl)-2-[2-(4-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B7785808.png)
![N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride](/img/structure/B7785812.png)
![N-[[(4-chlorophenyl)methoxyamino]methylidene]-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B7785815.png)

